molecular formula C24H23N3O4S2 B14801394 (2E)-N-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl}-3-(naphthalen-1-yl)prop-2-enamide

(2E)-N-{[4-(morpholin-4-ylsulfonyl)phenyl]carbamothioyl}-3-(naphthalen-1-yl)prop-2-enamide

Cat. No.: B14801394
M. Wt: 481.6 g/mol
InChI Key: REDHIUDLCBNIFY-MDWZMJQESA-N
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Description

N-({[4-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)-3-(1-naphthyl)acrylamide is a complex organic compound with a molecular formula of C20H23N3O4S2 This compound is known for its unique structural features, which include a morpholinylsulfonyl group, a naphthyl group, and an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({[4-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)-3-(1-naphthyl)acrylamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the morpholinylsulfonyl intermediate: This step involves the reaction of morpholine with a sulfonyl chloride derivative to form the morpholinylsulfonyl intermediate.

    Coupling with the phenyl group: The intermediate is then coupled with a phenyl group through a nucleophilic substitution reaction.

    Introduction of the carbonothioyl group: The phenyl derivative is reacted with a thiocarbonyl compound to introduce the carbonothioyl group.

    Formation of the acrylamide moiety: Finally, the naphthyl group is introduced through a condensation reaction with an acrylamide derivative under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include the use of continuous flow reactors and automated synthesis systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-({[4-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)-3-(1-naphthyl)acrylamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of a suitable catalyst or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-({[4-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)-3-(1-naphthyl)acrylamide has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Studied for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-({[4-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)-3-(1-naphthyl)acrylamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-({[4-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)-3-phenylpropanamide: Similar structure but with a phenyl group instead of a naphthyl group.

    N-({[4-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)-3-(2-naphthyl)acrylamide: Similar structure but with a different naphthyl isomer.

Uniqueness

N-({[4-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)-3-(1-naphthyl)acrylamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its morpholinylsulfonyl group enhances its solubility and reactivity, while the naphthyl group contributes to its aromaticity and potential interactions with biological targets.

Properties

Molecular Formula

C24H23N3O4S2

Molecular Weight

481.6 g/mol

IUPAC Name

(E)-N-[(4-morpholin-4-ylsulfonylphenyl)carbamothioyl]-3-naphthalen-1-ylprop-2-enamide

InChI

InChI=1S/C24H23N3O4S2/c28-23(13-8-19-6-3-5-18-4-1-2-7-22(18)19)26-24(32)25-20-9-11-21(12-10-20)33(29,30)27-14-16-31-17-15-27/h1-13H,14-17H2,(H2,25,26,28,32)/b13-8+

InChI Key

REDHIUDLCBNIFY-MDWZMJQESA-N

Isomeric SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)/C=C/C3=CC=CC4=CC=CC=C43

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C=CC3=CC=CC4=CC=CC=C43

Origin of Product

United States

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